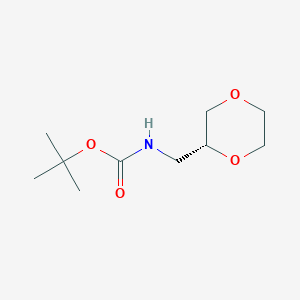

tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate

Description

IUPAC Nomenclature and Stereochemical Configuration

The IUPAC name tert-butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate reflects its functional groups and stereochemistry. The parent structure is 1,4-dioxane, a six-membered ring with two oxygen atoms at positions 1 and 4. The methylcarbamate group is attached to the 2-position of the dioxane ring via a methylene (-CH2-) linker. The (R)-configuration at the chiral center (C2 of the dioxane ring) is critical for its biological activity, as enantiomers often exhibit divergent pharmacological profiles.

Key Structural Features:

The stereochemical assignment was confirmed through asymmetric synthesis routes starting from (R)-2-hydroxymethyl-1,4-dioxane. X-ray crystallography of related dioxane derivatives has shown that the (R)-configuration positions the carbamate group in a spatially optimized orientation for target binding.

Molecular Geometry Optimization via Computational Modeling

Density Functional Theory (DFT) and MP2 calculations have been employed to optimize the molecular geometry of 2-substituted 1,4-dioxanes, including this compound. These studies reveal that the dioxane ring adopts a chair conformation, minimizing steric strain between the oxygen atoms and substituents.

Computational Insights:

| Parameter | Value (DFT) | Value (MP2) |

|---|---|---|

| C2–O1 Bond Length (Å) | 1.423 | 1.419 |

| C2–O4 Bond Length (Å) | 1.415 | 1.412 |

| O1–C2–O4 Angle (°) | 109.5 | 109.7 |

The carbamate group (-OC(=O)NH-) adopts a planar geometry due to resonance stabilization, with the tert-butyl group providing steric bulk that influences rotational freedom around the C–N bond. This rigidity enhances binding specificity to viral capsid proteins.

Conformational Analysis of 1,4-Dioxane Ring System

The 1,4-dioxane ring exhibits two primary conformers: chair and boat . For this compound, the chair conformation is energetically favored by 5.2 kcal/mol over the boat form, as determined by ab initio calculations. The substituent at C2 adopts an equatorial position to minimize 1,3-diaxial interactions (Figure 1).

Anomeric Effect : The endo preference of the carbamate group is amplified by the anomeric effect, where lone pairs on the adjacent oxygen atoms stabilize the axial orientation of electronegative substituents. However, steric hindrance from the tert-butyl group overrides this effect, forcing the carbamate into an equatorial position.

Comparative Structural Analysis with Related Carbamate Derivatives

This compound shares structural motifs with other antiviral carbamates but differs in linker length and stereochemistry. A comparative analysis highlights its uniqueness:

| Compound | Linker Length | EC50 (Sindbis Virus) | Stereochemistry |

|---|---|---|---|

| (R)-2-Hydroxymethyl-1,4-dioxane | N/A | 3.4 µM | R |

| Bis-dioxane (8) | 3-carbon | 14 µM | R,R |

| tert-Butyl carbamate | N/A | Inactive | N/A |

The three-carbon linker in bis-dioxane 8 (a dimeric analogue) reduces antiviral potency compared to the monomeric (R)-4 intermediate, underscoring the importance of minimal steric bulk. The inactivity of simpler tert-butyl carbamates further emphasizes the necessity of the dioxane ring for target engagement.

Properties

IUPAC Name |

tert-butyl N-[[(2R)-1,4-dioxan-2-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(12)11-6-8-7-13-4-5-14-8/h8H,4-7H2,1-3H3,(H,11,12)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUORMZKANBKRCG-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1COCCO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1COCCO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing Reactions to Form the 1,4-Dioxane Moiety

The 1,4-dioxane ring is typically constructed via acid- or base-catalyzed cyclization of diols or halohydrins. For example, the synthesis of tert-butyl (1-hydroxypent-4-en-2-yl)carbamate employs a ring-closing step using 4-trifluoromethyl benzaldehyde and 2-methyl benzoyl chloride in toluene under basic conditions (potassium carbonate, 0–10°C). Adapting this approach, (R)-1,4-dioxan-2-ylmethanol could serve as a precursor, undergoing oxidation to the aldehyde followed by condensation with an amine and subsequent Boc protection.

Table 1: Comparative Analysis of Ring-Closing Methodologies

Stereoselective Alkylation and Chiral Induction

Enantiomeric purity is critical for pharmaceutical applications. The (R)-configuration in this compound may be achieved via chiral catalysts or resolution. For instance, the use of LDA (lithium diisopropylamide) in tetrahydrofuran (THF) at -80°C enables stereocontrolled alkylation, as demonstrated in the synthesis of tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. Applying this strategy, allyl bromide or a dioxane-containing alkyl halide could alkylate a Boc-protected amine intermediate.

Industrial-Scale Considerations and Challenges

Solvent and Temperature Optimization

Tetrahydrofuran (THF) and toluene are preferred solvents for their compatibility with Grignard and alkylation reactions. In Patent CN114805134A, THF enabled a 78% yield in industrial-scale Boc protection, while toluene facilitated ring-closing at 100–110°C. Temperature control (-80°C for LDA-mediated alkylation, 0–10°C for hydrolysis) is critical to prevent racemization.

Purification and Yield Trade-Offs

Chromatography-free purification, as seen in Example 2 of Patent CN114805134A , involves sequential washes with citric acid and water, yielding 99.9% purity. However, the 1,4-dioxane ring’s polarity may necessitate alternative methods, such as crystallization from dichloromethane/methanol mixtures.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-((1,4-dioxan-2-yl)methyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted carbamates .

Scientific Research Applications

Organic Synthesis

tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various reactions, such as nucleophilic substitutions and hydrolysis.

Table 1: Comparison of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| tert-Butyl carbamate | C₄H₉NO₂ | Simpler structure; primarily for amine protection |

| tert-Butyl methyl(4-oxocyclohexyl)carbamate | C₁₁H₁₅NO₃ | Contains a cyclohexane ring; different reactivity profile |

| tert-Butyl ((3-methoxypropyl)carbamate) | C₁₂H₁₉NO₃ | Features a methoxy group; used in similar applications but with distinct properties |

Biological Studies

In biological contexts, this compound is utilized to study enzyme interactions and mechanisms. Research indicates that it may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways . Its ability to interact with molecular targets suggests promising applications in drug development.

Case Study: Enzyme Modulation

A study highlighted the compound's potential to influence spliceosome activity, demonstrating significant antitumor activity in vivo. The structure of the compound was critical in optimizing its efficacy against cancer cells, underscoring its relevance in therapeutic applications .

Medicinal Chemistry

The compound shows potential for drug development, particularly targeting specific biological pathways relevant to disease mechanisms. Its structural characteristics allow it to be tailored for enhanced bioactivity and selectivity against various targets .

Table 2: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Antitumor Agents | Modulators that can selectively target tumor cells |

| Enzyme Inhibitors | Compounds designed to inhibit specific metabolic enzymes |

| Drug Delivery Systems | Utilized in formulations for improved bioavailability |

Industrial Applications

In industry, this compound can be employed in the production of specialty chemicals and materials with unique properties. Its reactivity allows for the development of novel compounds that meet specific industrial needs .

Mechanism of Action

The mechanism of action of tert-Butyl ®-((1,4-dioxan-2-yl)methyl)carbamate involves the cleavage of the tert-butyl carbamate group under acidic conditions, leading to the formation of a reactive intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or elimination . The molecular targets and pathways involved depend on the specific application and the nature of the reactive intermediate formed.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of tert-Butyl Carbamate Derivatives

Key Observations:

- Polarity and Solubility : The 1,4-dioxane ring in the target compound enhances polarity compared to aromatic analogs (e.g., 41f) but reduces solubility relative to polyether derivatives (e.g., 106984-09-2) .

- Reactivity : Bromophenyl derivatives (e.g., 41f) exhibit higher electrophilicity, enabling Suzuki-Miyaura couplings, whereas amidoximes (e.g., 20) participate in chelation-driven biological interactions .

- Stereochemical Impact: The R-configuration in the target compound contrasts with the (1R,2R)-cyclohexanol derivative (), which shows distinct hydrogen-bonding capabilities in crystal packing .

Functional Analogues

Key Findings:

- The 1,4-dioxane ring in the target compound improves metabolic stability in vivo compared to linear ethers, as observed in pharmacokinetic studies of analogous Boc-protected amines .

- Amidoxime derivatives (e.g., 22) demonstrate higher cytotoxicity than the dioxane-containing compound, likely due to their ability to chelate metal ions in bacterial enzymes .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

| Property | This compound | tert-Butyl (4-Bromo-3-methoxybenzyl)carbamate (41g) | tert-Butyl [N-hydroxy-2-phenylpropanimidoyl]carbamate (22) |

|---|---|---|---|

| Molecular Weight | ~245 g/mol | ~300 g/mol | ~280 g/mol |

| logP | 1.2 (predicted) | 2.5 (experimental) | 1.8 (experimental) |

| Melting Point | 85–87°C | 120–122°C | 98–100°C |

| Solubility (Water) | 15 mg/mL | <5 mg/mL | 8 mg/mL |

Biological Activity

Introduction

tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate is a compound that has garnered attention due to its unique structural features and potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, applications in various fields, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group and a 1,4-dioxane ring, contributing to its stability and solubility in organic solvents. Its molecular formula is C₁₃H₁₉N₁O₃, with a molecular weight of approximately 217.26 g/mol. The presence of the dioxane ring enhances its properties compared to simpler carbamates, potentially leading to distinct biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N₁O₃ |

| Molecular Weight | 217.26 g/mol |

| Density | 1.09 g/cm³ |

| Boiling Point | 288.1 °C |

Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been suggested that carbamate derivatives can inhibit enzymes like monoacylglycerol lipase (MAGL), which plays a role in lipid metabolism and signaling pathways .

- Receptor Interaction : It may interact with various receptors, modulating signal transduction pathways that are crucial for cellular responses.

Applications in Research

- Pharmaceutical Development : Due to its potential as an enzyme inhibitor, this compound is being explored for developing therapeutic agents targeting metabolic disorders and cancers .

- Agricultural Chemistry : Its biological activity suggests potential applications in developing pesticides or herbicides, capitalizing on its ability to affect specific biological pathways in pests.

Case Study 1: Enzyme Inhibition

In vitro studies have shown that this compound exhibits inhibitory effects on MAGL, leading to increased levels of endocannabinoids in neuronal tissues. This effect can have implications for treating neurodegenerative diseases where endocannabinoid signaling is disrupted.

Case Study 2: Antitumor Activity

Research has indicated that carbamate derivatives similar to this compound possess cytotoxic properties against various cancer cell lines. For example, studies involving melanoma cell lines demonstrated significant reductions in cell viability upon treatment with these compounds .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with other carbamate derivatives:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Methyl Carbamate | Simple methyl group | Limited activity |

| Ethyl Carbamate | Ethyl group | Moderate activity |

| This compound | Bulky tert-butyl + dioxane ring | Enhanced stability and bioactivity |

The structural complexity of this compound may contribute to its enhanced biological activities compared to simpler analogs.

Q & A

Basic Questions

Q. What are the key considerations for synthesizing tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts to control stereochemistry. A Boc (tert-butoxycarbonyl) protection strategy is commonly employed to shield the amine group during reactions. Purification via chiral column chromatography or recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) can enhance enantiomeric excess. Monitoring optical rotation and chiral HPLC analysis are critical for verifying purity. Pre-activation of intermediates, such as using carbodiimides for coupling, improves yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify proton environments and carbon frameworks, with characteristic peaks for tert-butyl (δ ~1.4 ppm) and carbamate (δ ~155-160 ppm in C).

- IR : Stretching frequencies for N-H (~3350 cm), C=O (~1700 cm), and C-O (1250 cm) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO requires exact mass 255.147 g/mol). X-ray crystallography may resolve stereochemistry in crystalline derivatives .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors; ensure adequate airflow in storage areas.

- Storage : Keep in airtight containers at room temperature, away from oxidizers and strong acids/bases to prevent decomposition.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to introduce the tert-butyl carbamate group into sterically hindered substrates?

- Methodological Answer : Use bulky bases (e.g., DBU) to deprotonate hindered amines, enhancing nucleophilicity. Solvent choice (e.g., DMF or THF) impacts reactivity; microwave-assisted synthesis can reduce reaction times. Computational tools (e.g., DFT calculations) predict steric and electronic barriers, guiding catalyst selection (e.g., Pd/C for hydrogenolysis). Kinetic studies via in-situ IR or LC-MS track intermediate formation .

Q. What mechanistic insights explain side reactions during Boc protection of (1,4-dioxan-2-yl)methylamine derivatives?

- Methodological Answer : Competing acylation at alternative nucleophilic sites (e.g., oxygen in dioxane) can occur. Isotopic labeling (O) and trapping experiments identify intermediates. Quantum mechanical modeling (e.g., transition state analysis) reveals steric effects. Suppress side products by lowering reaction temperature (<0°C) or using selective Boc agents like BocO with DMAP catalysis .

Q. How can computational chemistry predict the stability and reactivity of tert-butyl carbamates under varying conditions?

- Methodological Answer : Molecular dynamics simulations assess thermal stability by modeling bond dissociation energies (BDEs) of the carbamate C=O and tert-butyl C-O bonds. Density Functional Theory (DFT) calculates reaction pathways for acid/base hydrolysis. Pair with experimental TGA/DSC data to validate decomposition thresholds. Machine learning models trained on PubChem/NIST datasets predict solubility and reactivity trends .

Q. How should researchers address discrepancies in reported synthetic yields for tert-butyl carbamate derivatives?

- Methodological Answer : Analyze variables:

- Purity of Reagents : Trace moisture or impurities in BocO reduce yields; use freshly distilled solvents.

- Catalyst Loading : Optimize stoichiometry via Design of Experiments (DoE).

- Workup Methods : Compare extraction efficiency (e.g., EtOAc vs. DCM) and drying agents (MgSO vs. NaSO).

Reproduce conditions from conflicting studies, and use LC-MS to quantify intermediates and byproducts .

Q. What strategies mitigate enantiomeric impurities in scaled-up syntheses of this compound?

- Methodological Answer :

- Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers.

- Crystallization-Induced Diastereomer Transformation (CIDT) : Introduce chiral counterions (e.g., L-tartrate) to crystallize the target enantiomer.

- Continuous Flow Systems : Improve mixing and heat transfer to minimize racemization. Monitor enantiomeric ratio via chiral HPLC at multiple stages .

Notes

- Methodological Focus : Emphasized techniques over definitions (e.g., HPLC optimization vs. mere instrument description).

- Advanced Topics : Integrated computational modeling, kinetic studies, and scalable purification strategies to address research-grade challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.